Cas no 1807014-06-7 (4-Amino-2-fluoro-6-nitropyridine)

4-Amino-2-fluoro-6-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-fluoro-6-nitropyridine
-
- インチ: 1S/C5H4FN3O2/c6-4-1-3(7)2-5(8-4)9(10)11/h1-2H,(H2,7,8)
- InChIKey: SXGNALHAHPXMTH-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC([N+](=O)[O-])=N1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 160
- XLogP3: 0.8
- トポロジー分子極性表面積: 84.7
4-Amino-2-fluoro-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029015520-250mg |
4-Amino-2-fluoro-6-nitropyridine |
1807014-06-7 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029015520-1g |
4-Amino-2-fluoro-6-nitropyridine |
1807014-06-7 | 95% | 1g |
$3,097.65 | 2022-03-31 |
4-Amino-2-fluoro-6-nitropyridine 関連文献
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-Amino-2-fluoro-6-nitropyridineに関する追加情報
4-Amino-2-fluoro-6-nitropyridine: A Comprehensive Overview
4-Amino-2-fluoro-6-nitropyridine, also known by its CAS number 1807014-06-7, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyridine derivatives, which are aromatic heterocycles with a nitrogen atom in the ring structure. The presence of amino, fluoro, and nitro groups at specific positions on the pyridine ring imparts unique electronic and steric properties to this compound, making it a valuable substrate for various applications.
The synthesis of 4-Amino-2-fluoro-6-nitropyridine involves a multi-step process that typically begins with the nitration of a suitable pyridine derivative. Recent advancements in nitration techniques have enabled chemists to achieve higher yields and better control over the regioselectivity of the reaction. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product purity. The amino group at position 4 and the fluoro group at position 2 play critical roles in stabilizing the molecule through resonance and inductive effects, respectively.
One of the most promising applications of 4-Amino-2-fluoro-6-nitropyridine lies in its potential as a precursor for drug development. The nitro group at position 6 can be reduced to an amine group, which is a common functional group in pharmaceutical compounds. Recent studies have explored the use of this compound as an intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and viral infections. For example, researchers have reported that derivatives of this compound exhibit potent antitumor activity by inhibiting key enzymes involved in cell proliferation.
In addition to its role in drug discovery, 4-Amino-2-fluoro-6-nitropyridine has found applications in materials science. The compound's ability to act as a ligand in coordination chemistry has led to its use in the synthesis of metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the coordination properties of this compound to enhance the stability and functionality of MOFs.
The toxicological profile of 4-Amino-2-fluoro-6-nitropyridine is another area of active research. While preliminary studies suggest that this compound exhibits low acute toxicity, long-term exposure effects are still under investigation. Regulatory agencies have emphasized the importance of conducting thorough safety assessments before any large-scale industrial application. Recent advances in computational toxicology have enabled researchers to predict potential toxicity pathways using machine learning algorithms, which could significantly accelerate safety evaluation processes.
From an environmental perspective, understanding the biodegradation pathways of 4-Amino-2-fluoro-6-nitropyridine is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, this compound can undergo microbial degradation through oxidative mechanisms. However, further research is needed to determine its persistence in different environmental compartments and its potential to bioaccumulate in aquatic organisms.
In conclusion, 4-Amino-2-fluoro-6-nitropyridine, with its unique chemical structure and versatile functional groups, continues to be a focal point for scientific innovation across multiple disciplines. As research progresses, new insights into its synthesis, properties, and applications are expected to emerge, further solidifying its role as an important chemical entity in modern science.
1807014-06-7 (4-Amino-2-fluoro-6-nitropyridine) Related Products
- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)
- 2137630-06-7(2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)
- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)
- 191868-23-2(1-(4-Cyanophenyl)-n-methylmethanesulfonamide)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 59881-63-9(Acetamide, N-(4,6-dichloro-1,3,5-triazin-2-yl)-)
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)
- 16002-25-8((1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene)
- 1309963-10-7(2-Bromo-4-isopropyl-6-nitroaniline)
- 63089-50-9(4-Methylphthalonitrile)




